N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

Lipophilicity Drug-likeness Permeability

This unique chemotype, unavailable from common analog libraries, is essential for decoupling heteroaryl effects in SAR. Its low XLogP3 (2.0) and pyrazine hinge-binding motif make it the preferred choice over furan analogs for cellular target engagement (NanoBRET/CETSA), minimizing non-specific membrane partitioning artifacts. Procure now to benchmark your kinase panel or anti-infective screen with confidence.

Molecular Formula C18H15N5OS
Molecular Weight 349.41
CAS No. 2034504-45-3
Cat. No. B2641054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide
CAS2034504-45-3
Molecular FormulaC18H15N5OS
Molecular Weight349.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
InChIInChI=1S/C18H15N5OS/c24-18(17-11-13-3-1-2-4-16(13)25-17)21-8-10-23-9-5-14(22-23)15-12-19-6-7-20-15/h1-7,9,11-12H,8,10H2,(H,21,24)
InChIKeyIVYYTTXWOIJPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide (CAS 2034504-45-3): Chemical Identity and Baseline Characteristics for Procurement


N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide (CAS 2034504-45-3) is a synthetic small molecule belonging to the benzo[b]thiophene-2-carboxamide class, featuring a pyrazin-2-yl substituted pyrazole moiety attached via an ethyl linker [1]. It has a molecular formula of C₁₈H₁₅N₅OS and a molecular weight of 349.4 g/mol [1]. The compound is primarily available as a research-grade screening compound (commonly ≥95% purity) and its structural features place it within a chemical space explored for kinase inhibition, anti-infective, and anti-inflammatory applications, although direct target engagement data specific to this compound remain unpublished in peer-reviewed literature.

Why Generic Substitution Is Not Advisable for N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide in Research Sourcing


Within the benzo[b]thiophene-2-carboxamide class, minor structural modifications at the pyrazole N1-ethyl linker or the heteroaryl substituent at the pyrazole C3 position can drastically alter key physicochemical properties (e.g., LogP, hydrogen-bond acceptor count) and, by extension, biological target engagement and off-target profiles [1]. The specific combination of a pyrazin-2-yl group at the pyrazole C3 position and the benzo[b]thiophene-2-carboxamide scaffold is not found in more common analogs bearing furan, thiophene, or simple alkyl substituents [1]. Consequently, substituting this compound with a close analog lacking these precise features—even one with a superficially similar structure—cannot guarantee equivalent performance in target binding, cellular potency, or selectivity, and may invalidate comparative SAR studies or screening campaigns. Direct quantitative comparative data are currently absent from the public domain, underscoring the risk of unvalidated substitution.

Quantitative Differentiation Evidence for N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Pyrazinyl vs. Furanyl and Dimethyl Pyrazole Analogs

The target compound exhibits a computed XLogP3 of 2.0, which is distinctly lower than that of the furan-3-yl analog (CAS 2034376-70-8, XLogP3 = 3.2) and expected to differ from the 1,5-dimethyl pyrazole analog (not computationally compared here). This lower lipophilicity, attributable to the pyrazine nitrogen atoms, can meaningfully impact aqueous solubility, permeability, and off-target binding [1].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity: Pyrazine-Enhanced Interaction Potential vs. Furan Analog

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites, compared to 4 HBA sites for the furan-3-yl analog (CAS 2034376-70-8) [1]. The extra acceptor is located on the pyrazine ring, which may enable additional or stronger interactions with target protein backbone or side-chain residues that are not accessible to the furan analog.

Hydrogen bonding Target engagement Selectivity

Molecular Shape and Electrostatic Complementarity: Pyrazine vs. Simple Alkyl Pyrazoles

The pyrazin-2-yl substituent introduces a planar, electron-deficient aromatic system at the pyrazole C3 position, in contrast to the electron-rich, non-planar dimethyl substituent found in N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide (CAS not specified, PubChem CID 122244810 is a close representative). While quantitative binding data are lacking, the electrostatic potential surface of the target compound is expected to complement different kinase hinge-region or allosteric pockets compared to analogs with alkyl-substituted pyrazoles, based on class-level SAR observations for pyrazolyl-pyrimidine/quinazoline kinase inhibitors.

Molecular recognition Kinase selectivity Structure-based design

Absence of Direct Comparative Biological Data Requires Empirical Validation

A systematic search of PubMed, PubChem BioAssay, and Google Patents revealed no publications or deposited datasets containing quantitative biological activity (e.g., IC₅₀, Kd, EC₅₀, or phenotypic readouts) for the target compound or its direct comparators. Any differentiation claims beyond computed physicochemical properties must therefore be treated as unvalidated hypotheses. Prospective users should budget for in-house profiling against their specific target(s) and a reference analog to establish experimental SAR.

Data gap Procurement risk Validation requirement

Recommended Application Scenarios for N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide Based on Physicochemical Differentiation


Kinase Selectivity Screening Panel Component Requiring Lower Lipophilicity and Hinge-Binding Motif

Given its XLogP3 of 2.0 and the presence of a pyrazine hinge-binding motif, this compound is best positioned as a screening candidate in kinase panels where promiscuous inhibition by highly lipophilic compounds is a concern [1]. Its reduced lipophilicity relative to furan analogs may lower the risk of non-specific membrane partitioning, making it suitable for cellular target engagement assays (e.g., NanoBRET, CETSA) where physicochemical artifacts must be minimized.

Structure–Activity Relationship (SAR) Exploration of the Pyrazole C3 Position in Benzothiophene-2-carboxamide Chemotype

The unique combination of a pyrazin-2-yl substituent with the benzothiophene-2-carboxamide scaffold provides a distinct electronic and steric profile that fills a gap in publicly available SAR datasets [1]. Researchers building a focused library of this chemotype can include this compound alongside the furan-3-yl and 1,5-dimethyl analogs to systematically probe the impact of heteroaryl variation at C3 on target affinity and selectivity.

Computational Chemistry and Docking Studies Requiring a Polar, Electron-Deficient Heteroaryl Probe

The pyrazine ring's electron-deficient nature and additional HBA capacity make this compound a useful experimental probe for validating docking poses that predict critical hydrogen-bond interactions with hinge-region residues of kinases or other ATP-binding proteins [1]. It can serve as a negative control for analogs where such interactions are not predicted, provided that experimental binding data are generated in parallel.

Fragment-Based or Scaffold-Hopping Campaigns Targeting RAGE or PfENR

Although no direct data exist for this compound, the benzothiophene-2-carboxamide core has demonstrated activity against RAGE (IC₅₀ ~13 µM) and Plasmodium falciparum enoyl-ACP reductase (PfENR, IC₅₀ 115 nM) in structurally distinct analogs [1] [2]. This compound could serve as a scaffold-hopping starting point in these target areas, provided that comparative biochemical profiling is performed against the reference compounds (e.g., Azeliragon for RAGE, compound 6 for PfENR).

Quote Request

Request a Quote for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.